2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Description
This compound is a benzimidazole-derived acetohydrazide featuring a benzyl group at the N1 position of the benzimidazole core, a sulfanyl (-S-) linker, and a hydrazide moiety conjugated to an (E)-[2-(trifluoromethyl)phenyl]methylidene group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl linkage may influence redox properties or metal coordination .
Properties
Molecular Formula |
C24H19F3N4OS |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H19F3N4OS/c25-24(26,27)19-11-5-4-10-18(19)14-28-30-22(32)16-33-23-29-20-12-6-7-13-21(20)31(23)15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,30,32)/b28-14+ |
InChI Key |
FJHHZHLDANXBBM-CCVNUDIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time for the condensation step to 2 h, albeit with a slight yield reduction (65–68%). This method prioritizes speed over yield, suitable for high-throughput screening.
Solvent-Free Approaches
Ball milling 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide and 2-(trifluoromethyl)benzaldehyde with montmorillonite K10 clay achieves 60% yield in 4 h. While environmentally friendly, scalability remains challenging.
Table 3: Condensation Method Comparison
| Method | Solvent | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Reflux | Ethanol | 12 | 75 | 98 | |
| Microwave | Ethanol | 2 | 68 | 95 | |
| Solvent-Free | N/A | 4 | 60 | 90 |
Mechanistic and Kinetic Studies
Rate-Determining Steps
Kinetic analysis of the condensation reaction reveals second-order kinetics, with rate constants (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 78°C. The activation energy (Eₐ) is calculated as 45 kJ·mol⁻¹, indicating a moderate energy barrier.
Byproduct Formation
Minor byproducts include the Z-isomer (5–8%) and hydrolyzed hydrazide (2–3%), necessitating rigorous purification.
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batch) employs continuous flow reactors for the thiolation and condensation steps, achieving 80% overall yield. Key challenges include:
- Exothermic Reactions : Temperature control during thiolation to prevent side reactions.
- Waste Management : Recycling ethanol and neutralizing acidic byproducts.
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety to an amine.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazide moiety can form hydrogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following table highlights key structural differences and similarities between the target compound and analogues from the literature:
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The 3-hydroxyphenyl derivative () exhibits stronger H-bond donor capacity (2 donors vs. 1 in the target compound), which may improve target binding but reduce blood-brain barrier penetration .
- Metabolic Stability: The trifluoromethyl group in the target compound likely confers resistance to oxidative metabolism compared to ethyl or methyl substituents in analogues .
Bioactivity and Target Engagement
- Similarity Clustering: notes that compounds with benzimidazole-2-ylsulfanyl scaffolds cluster by bioactivity profiles, suggesting shared targets such as kinases or HDACs. The trifluoromethyl group may enhance inhibitory potency against enzymes like HDAC8, similar to aglaithioduline’s ~70% structural similarity to SAHA (a known HDAC inhibitor) .
- Antioxidant Activity: Analogues with hydroxyl or ethoxy groups (e.g., ) show enhanced radical scavenging, while the target compound’s trifluoromethyl group may prioritize enzyme inhibition over antioxidant effects .
Key Research Findings
- Structure-Activity Relationships (SAR):
- N1 Substituent: Bulkier groups (e.g., benzyl in the target compound) improve target selectivity but may reduce solubility. Smaller groups (e.g., methyl in ) enhance synthetic yield .
- Aryl Group in Hydrazide: Electron-withdrawing groups (e.g., -CF₃) correlate with enzyme inhibition, while electron-donating groups (e.g., -OH) enhance antioxidant capacity .
- Computational Predictions: Molecular docking suggests the trifluoromethyl group in the target compound forms hydrophobic interactions with HDAC8’s active site, akin to SAHA’s zinc-binding motif .
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a member of the benzimidazole family, known for its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of 416.5 g/mol. The structure features a benzimidazole moiety, a sulfanyl group, and a hydrazide linkage, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have demonstrated that benzimidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) reported for related compounds ranged between 1 to 16 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been widely studied. This compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as leukemia and breast cancer cells at concentrations around M .
Anthelminthic Activity
Benzimidazole derivatives are also recognized for their anthelmintic properties. This compound's structural features may enhance its efficacy against parasitic infections.
- In Vitro Testing : Compounds with similar structures have demonstrated potent activity against Trichinella spiralis, surpassing traditional treatments like albendazole .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzimidazole derivatives, revealing that compounds with sulfanyl groups exhibited enhanced stability and antimicrobial efficacy .
- Cancer Research : Another investigation highlighted the potential of benzimidazole derivatives in targeting multiple cancer pathways, leading to promising results in reducing tumor growth in specific models .
Q & A
Basic: What are the standard synthetic protocols for preparing 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core benzimidazole formation : React o-phenylenediamine derivatives with carbonyl sources under reflux (e.g., acetic acid or ethanol) to form the benzimidazole scaffold .
Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent .
Hydrazide condensation : React the sulfanyl-acetohydrazide intermediate with 2-(trifluoromethyl)benzaldehyde under reflux in ethanol, using catalytic acetic acid to form the hydrazone bond (confirmed by TLC, Chloroform:Methanol 7:3) .
Purification : Recrystallize the product from methanol or ethanol to achieve >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- TLC : Monitor reaction progress using Chloroform:Methanol (7:3) as the mobile phase .
- Spectroscopy :
- XRD : Resolve crystal structure ambiguities, especially for E/Z isomerism .
Intermediate: How should researchers design experiments to evaluate this compound’s anti-inflammatory or antioxidant activity?
Methodological Answer:
- In vitro assays :
- Positive controls : Use indomethacin (anti-inflammatory) and ascorbic acid (antioxidant) for comparative analysis .
- Dose-response curves : Test 0.1–100 µM concentrations in triplicate to ensure reproducibility .
Advanced: What strategies optimize reaction yields for structurally related benzimidazole derivatives?
Methodological Answer:
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate hydrazone formation .
- Bayesian optimization : Apply heuristic algorithms to screen temperature (60–120°C), time (2–12 hrs), and reagent ratios, prioritizing high-yield conditions .
Advanced: How can computational modeling predict the biological targets of this compound?
Methodological Answer:
- Molecular docking : Simulate binding affinity to COX-2 (PDB ID: 5KIR) or NF-κB (PDB ID: 1NFI) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl) with bioactivity using Hammett constants or logP values .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare IC50 values from independent studies using standardized assays (e.g., COX-2 inhibition vs. TNF-α suppression) .
- Structural analogs : Test derivatives with modified sulfanyl or trifluoromethyl groups to isolate pharmacophoric contributions .
- Batch variability : Verify purity via HPLC-MS and control for solvent residues (e.g., methanol) that may skew results .
Advanced: What are the stability and solubility challenges for this compound in biological assays?
Methodological Answer:
- Solubility : Use DMSO stock solutions (≤1% v/v in media) to prevent precipitation. For poor aqueous solubility, employ β-cyclodextrin inclusion complexes .
- Stability :
- Long-term storage : Lyophilize and store at -80°C under argon to prevent oxidation .
Expert-Level: How can regioselective functionalization of the benzimidazole core improve bioactivity?
Methodological Answer:
- Positional isomerism : Introduce electron-withdrawing groups (e.g., nitro) at the N1-benzyl position to enhance COX-2 selectivity .
- Sulfanyl vs. oxy substitution : Replace the sulfanyl group with oxygen to modulate redox activity (e.g., antioxidant → pro-oxidant shift) .
- Trifluoromethyl tuning : Compare ortho-, meta-, and para-substituted phenylidene analogs to optimize steric and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
